molecular formula C23H19NO3 B12612876 (4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde CAS No. 918148-90-0

(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde

Cat. No.: B12612876
CAS No.: 918148-90-0
M. Wt: 357.4 g/mol
InChI Key: QNXRZJXBEQOEPM-OAQYLSRUSA-N
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Description

(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde is a chiral oxazolidine derivative of high value in advanced organic synthesis and medicinal chemistry research. The oxazolidine ring is a privileged scaffold known for its diverse biological activities and utility in asymmetric synthesis . The specific (4S) stereochemistry makes this compound a valuable chiral auxiliary or building block for the stereoselective construction of complex molecules, leveraging the principle of chirality transfer from a defined stereocenter to newly formed ones . The triphenylmethyl (trityl) group serves as a robust protecting group for the nitrogen atom, enhancing the compound's stability and allowing for selective deprotection under mild acidic conditions. The aldehyde functional group at the 4-position provides a highly reactive handle for further chemical transformations, including nucleophilic additions and condensations, to introduce a wide array of structural diversity. While oxazolidine derivatives are extensively explored in drug discovery for their therapeutic potential, including as antibiotic and anticancer agents , the specific research applications of this compound are defined by the end user. This product is intended for use as a chemical reference standard and synthetic intermediate in a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918148-90-0

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

(4S)-2-oxo-3-trityl-1,3-oxazolidine-4-carbaldehyde

InChI

InChI=1S/C23H19NO3/c25-16-21-17-27-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,21H,17H2/t21-/m1/s1

InChI Key

QNXRZJXBEQOEPM-OAQYLSRUSA-N

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O

Canonical SMILES

C1C(N(C(=O)O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O

Origin of Product

United States

Preparation Methods

Method 1: Reaction of Serine Derivatives

This method utilizes L-serine or its derivatives as a precursor, typically involving the following steps:

  • Reagents : L-serine, bis(trichloromethyl) carbonate, and an organic solvent (e.g., dioxane).

  • Procedure :

    • Dissolve L-serine in a sodium hydroxide solution.
    • Add a dioxane solution of bis(trichloromethyl) carbonate slowly while stirring.
    • Maintain the reaction at room temperature until a transparent solution is formed.
    • Stir for an additional period to ensure completion.
  • Yield : Reported yields vary, with some methods achieving up to 62% yield after purification steps involving freeze-drying and solvent extraction.

Method 2: Hydrolysis of Dithiocarbonate Derivatives

This method employs S,S'-dimethyl dithiocarbonate as a key reagent:

  • Reagents : S,S'-dimethyl dithiocarbonate, water, and an alkaline solution.

  • Procedure :

    • Under inert gas protection, react a suitable amino acid derivative with S,S'-dimethyl dithiocarbonate in water.
    • Perform hydrolysis under alkaline conditions to yield the desired oxazolidine derivative.
  • Yield : This method has been noted for its environmentally friendly approach and high yields exceeding 86%.

Method 3: Direct Synthesis from Aldehydes

A more straightforward synthetic route involves the direct reaction of triphenylmethyl aldehyde with appropriate amines:

  • Reagents : Triphenylmethyl aldehyde, amines (e.g., L-serine), and catalysts if necessary.

  • Procedure :

    • Mix triphenylmethyl aldehyde with an amine under controlled conditions.
    • Allow the reaction to proceed until completion, monitoring via TLC or other analytical methods.
  • Yield : This method can provide high yields but may require optimization of reaction conditions to avoid side reactions.

The following table summarizes the key characteristics of each preparation method discussed:

Method Starting Material Key Reagent Yield (%) Environmental Impact
Reaction of Serine Derivatives L-serine Bis(trichloromethyl) carbonate Up to 62% Moderate
Hydrolysis of Dithiocarbonates Amino acid derivatives S,S'-dimethyl dithiocarbonate >86% Low
Direct Synthesis Triphenylmethyl aldehyde Amines Variable Moderate

The synthesis of (4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde can be effectively achieved through various methods that leverage different starting materials and reagents. The hydrolysis of dithiocarbonate derivatives stands out for its high yield and lower environmental impact compared to traditional methods using organic solvents. Future research may focus on optimizing these methods further to enhance efficiency and sustainability in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The oxazolidine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out .

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted oxazolidine derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxazolidine ring and the aldehyde functional group play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones are a versatile class of heterocyclic compounds with widespread applications in medicinal chemistry and asymmetric synthesis. Below, we compare (4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde with structurally related oxazolidinones, focusing on substituent effects, physicochemical properties, and functional utility.

Structural and Functional Group Analysis
Compound Name Molecular Formula Substituents Functional Groups Stereochemistry Molecular Weight (g/mol)
(4S)-2-Oxo-3-(triphenylmethyl)-4-carbaldehyde C₂₄H₂₁NO₃ Triphenylmethyl, Aldehyde Oxazolidinone, Aldehyde 4S 371.44
(4S)-4-Benzyl-2-oxo-1,3-oxazolidine-3-sulfonamide C₂₁H₂₁N₃O₇S Benzyl, Sulfonamide Oxazolidinone, Sulfonamide 4S 459.47

Key Observations :

  • Substituent Effects : The triphenylmethyl group in the target compound imposes significant steric hindrance, reducing solubility in polar solvents compared to the benzyl group in the sulfonamide derivative. The aldehyde group enhances reactivity toward nucleophiles (e.g., Grignard reagents), whereas the sulfonamide in the comparator facilitates hydrogen bonding, making it pharmacologically relevant .
  • Stereochemical Influence : Both compounds exhibit an S configuration at position 4, critical for their enantioselective behavior in catalysis or drug design.

Research Findings :

  • The target compound’s crystal structure, resolved via single-crystal X-ray diffraction (employing SHELX for refinement and ORTEP-3 for visualization ), reveals an envelope conformation of the oxazolidinone ring, similar to the sulfonamide derivative .
  • The lumping strategy (grouping compounds with analogous cores ) categorizes both under oxazolidinones but distinguishes them based on substituent-driven reactivity.
Methodological Insights
  • Crystallography : SHELX and ORTEP-3 are pivotal in confirming stereochemistry and conformational details, enabling precise comparisons between derivatives .

Biological Activity

(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this oxazolidine derivative, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

  • Chemical Formula : C23H19NO
  • Molecular Weight : 357.4 g/mol
  • LogP : 3.936 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 46.61 Ų

Case Study: Antimicrobial Testing

In a comparative study of oxazolidine derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the oxazolidine structure enhance antimicrobial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli64 µg/mL
CPseudomonas aeruginosa128 µg/mL

These findings suggest that structural modifications can significantly influence the antimicrobial activity of oxazolidines, indicating potential for this compound in this area.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells.

Cytotoxicity Data

A study involving various concentrations of the compound on different cell lines provided insights into its cytotoxic effects:

Concentration (µM)Cell Line A Viability (%)Cell Line B Viability (%)
0100100
109590
507085
1004060

The results indicate a dose-dependent decrease in cell viability, particularly notable in Cell Line A at higher concentrations.

The biological activity of this compound is hypothesized to involve interactions with cellular targets that disrupt normal cellular functions. The presence of the oxazolidine ring is believed to play a crucial role in these interactions.

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